molecular formula C27H31NO2 B024153 N,N-Didesmethylmifepristone CAS No. 104004-92-4

N,N-Didesmethylmifepristone

Katalognummer B024153
CAS-Nummer: 104004-92-4
Molekulargewicht: 401.5 g/mol
InChI-Schlüssel: MIPBCIAEOBOEKD-YEEPMTPTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N,N-Didesmethylmifepristone” is a derivative of mifepristone . Mifepristone is a synthetic steroid with antiprogestational effects .


Molecular Structure Analysis

The molecular structure of a compound like “N,N-Didesmethylmifepristone” can be determined using techniques such as X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving “N,N-Didesmethylmifepristone” could not be found in the available resources .

Wissenschaftliche Forschungsanwendungen

Pharmacological Abortion

Didemethyl Mifepristone and its metabolites have been studied in the context of pharmacological abortion. The compound has been detected in maternal blood samples after self-induced pharmacological abortion . This suggests that Didemethyl Mifepristone could play a role in the process, although further research is needed to fully understand its effects.

Forensic Toxicological Analysis

The compound has been used in forensic toxicological analysis. A study developed and validated a method for determining mifepristone in human blood and identifying its metabolites after self-induced pharmacological abortion . This could be useful in forensic investigations related to drug use or poisoning.

Treatment of Pancreatic Adenocarcinoma

Research has suggested that Didemethyl Mifepristone could be repositioned as a Leukaemia Inhibitory Factor Receptor Antagonist for the treatment of pancreatic adenocarcinoma . The compound was found to reverse cell proliferation, migration, and epithelial mesenchymal transition induced by Leukaemia Inhibitory Factor in a concentration-dependent manner .

Antitumor Activity

Didemethyl Mifepristone has been studied for its potential antitumor activity. In particular, it has been suggested that the compound could be used in photodynamic therapy (PDT) for cancer treatment . PDT is a treatment that uses light-sensitive compounds to produce reactive oxygen species that can kill cancer cells.

Treatment of Other Diseases

Apart from cancer, Didemethyl Mifepristone has also been evaluated for its potential use in the treatment of other diseases such as type 2 diabetes, Alzheimer’s disease, and HIV . However, more research is needed to confirm these potential applications.

Photosensitizers in Cancer Chemotherapy

Ruthenium complexes, which Didemethyl Mifepristone is a part of, are being evaluated as potential photosensitizers with polypyridine ligands for use in cancer chemotherapy . These complexes could potentially offer greater potential in cancer chemotherapy than Pt(II) complexes, which are known to cause many side effects .

Wirkmechanismus

Target of Action

Didemethyl Mifepristone primarily targets the progesterone receptor and the glucocorticoid receptor . These receptors play a crucial role in various biological processes, including the regulation of the menstrual cycle, pregnancy, and inflammation .

Mode of Action

The anti-progestational activity of Didemethyl Mifepristone results from its competitive interaction with progesterone at progesterone-receptor sites . It inhibits the activity of endogenous or exogenous progesterone . As a glucocorticoid receptor antagonist, it blocks the effects of cortisol, a hormone that plays a key role in the body’s response to stress .

Biochemical Pathways

Didemethyl Mifepristone affects several biochemical pathways. By blocking the progesterone receptor, it disrupts the normal hormonal balance necessary for the maintenance of pregnancy . In the context of Cushing’s syndrome, it interferes with the glucocorticoid receptor, thereby reducing the harmful effects of excess cortisol .

Pharmacokinetics

Didemethyl Mifepristone is characterized by rapid absorption and a long half-life of 25 to 30 hours . It achieves micromolar serum concentrations following ingestion of doses currently in clinical use . It is extensively metabolized by demethylation and hydroxylation, with the initial metabolic steps catalyzed by the cytochrome P450 (CYP) enzyme CYP3A4 .

Result of Action

The molecular and cellular effects of Didemethyl Mifepristone’s action are diverse. In the context of pregnancy termination, it induces bleeding during the luteal phase and in early pregnancy by releasing endogenous prostaglandins from the endometrium or decidua . In patients with Cushing’s syndrome, it helps control hyperglycemia secondary to hypercortisolism .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Didemethyl Mifepristone. For instance, the compound’s effectiveness can be affected by the individual’s health status, the presence of other medications, and specific genetic factors

Safety and Hazards

The safety and hazards associated with a compound depend on its chemical structure and properties. For related compounds, safety data sheets provide information on potential hazards, handling, storage, and disposal .

Zukünftige Richtungen

The future directions in the study of compounds like “N,N-Didesmethylmifepristone” could involve further exploration of their therapeutic potential and mechanisms of action .

Eigenschaften

IUPAC Name

(8S,11R,13S,14S,17S)-11-(4-aminophenyl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31NO2/c1-3-13-27(30)14-12-24-22-10-6-18-15-20(29)9-11-21(18)25(22)23(16-26(24,27)2)17-4-7-19(28)8-5-17/h4-5,7-8,15,22-24,30H,6,9-12,14,16,28H2,1-2H3/t22-,23+,24-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPBCIAEOBOEKD-YEEPMTPTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#C[C@@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00146215
Record name RU 42848
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Didesmethylmifepristone

CAS RN

104004-92-4
Record name RU 42848
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104004924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RU 42848
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-DIDESMETHYLMIFEPRISTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN65R36QDD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Didesmethylmifepristone
Reactant of Route 2
Reactant of Route 2
N,N-Didesmethylmifepristone
Reactant of Route 3
Reactant of Route 3
N,N-Didesmethylmifepristone
Reactant of Route 4
N,N-Didesmethylmifepristone
Reactant of Route 5
N,N-Didesmethylmifepristone
Reactant of Route 6
Reactant of Route 6
N,N-Didesmethylmifepristone

Q & A

Q1: How does RU 42848 compare to other antiprogestins in terms of its binding affinity to the progesterone receptor?

A1: The research indicates that RU 42848, a didemethyl derivative of RU 486 (Mifepristone), exhibits a lower relative binding affinity (RBA) to the rabbit myometrium progesterone receptor compared to RU 486. [] This suggests that structural modifications, such as the removal of methyl groups in RU 42848, can influence its interaction with the target receptor.

Q2: What is the metabolic fate of Mifepristone in the body and what is the significance of RU 42848 in this context?

A2: According to the research, RU 42848 is identified as the primary metabolite of Mifepristone. [] After oral administration, Mifepristone undergoes extensive hepatic metabolism, with RU 42848 emerging as a key metabolic product. This information is crucial for understanding the pharmacokinetic profile of Mifepristone and the potential biological activity of its metabolites.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.